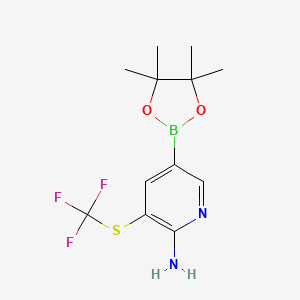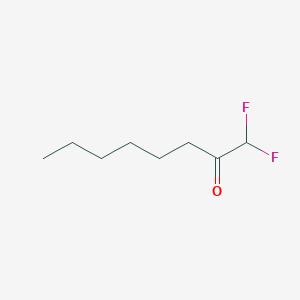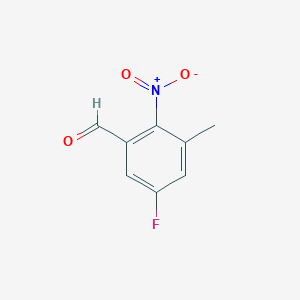![molecular formula C48H48CoN8 B12861796 cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12861796.png)
cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex organometallic compound. This compound features a cobalt ion coordinated with a large, multi-ring ligand system, which includes multiple tert-butyl groups and nitrogen atoms. The structure is highly intricate, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene typically involves the coordination of cobalt ions with a pre-synthesized ligand. The ligand is often synthesized through a series of organic reactions, including cyclization and functional group modifications. The final coordination step usually requires specific conditions such as controlled temperature, inert atmosphere, and the presence of a base to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve large-scale synthesis of the ligand followed by its coordination with cobalt ions. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to handle the complex reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands around the cobalt ion can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various ligands like phosphines, amines, or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state cobalt complex, while substitution could result in a new complex with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding the behavior of cobalt in complex environments.
Biology
In biological research, the compound’s interactions with biomolecules can be explored, potentially leading to insights into cobalt’s role in biological systems.
Medicine
The compound might be investigated for its potential therapeutic properties, such as its ability to interact with specific enzymes or proteins.
Industry
In industrial applications, the compound could be used as a catalyst in various chemical processes, including polymerization and organic synthesis.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the cobalt ion with various ligands. The cobalt center can participate in electron transfer reactions, facilitating redox processes. The large ligand system provides stability and specificity to the compound, allowing it to interact selectively with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine: Similar in structure but with copper instead of cobalt.
Nickel(II) phthalocyanine: Another similar compound with nickel as the central metal ion.
Zinc phthalocyanine: Features zinc as the central metal ion and is used in similar applications.
Uniqueness
The uniqueness of cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene lies in its specific coordination environment and the presence of multiple tert-butyl groups, which can influence its reactivity and stability compared to other similar compounds.
Propriétés
Formule moléculaire |
C48H48CoN8 |
|---|---|
Poids moléculaire |
795.9 g/mol |
Nom IUPAC |
cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Co/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
Clé InChI |
JDNDGDLXKJJJBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


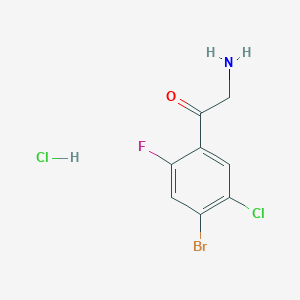
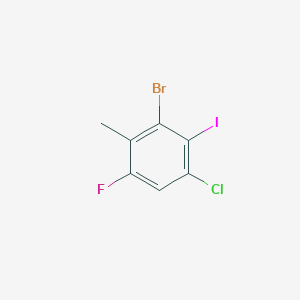
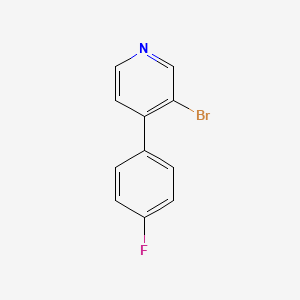

![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
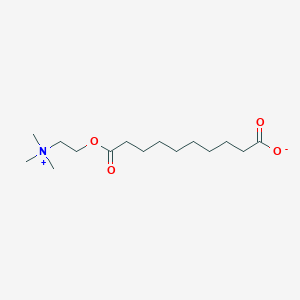
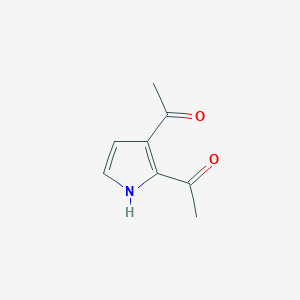
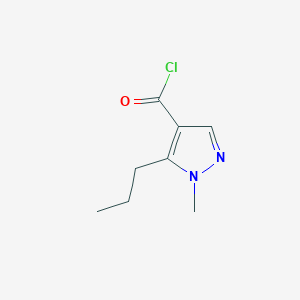

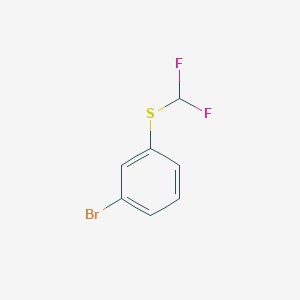
![1-(4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12861776.png)
